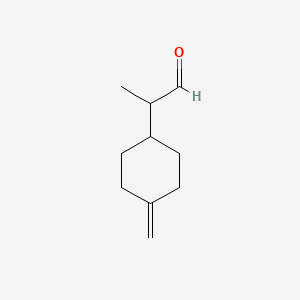

alpha-Methyl-4-methylenecyclohexaneacetaldehyde

Description

alpha-Methyl-4-methylenecyclohexaneacetaldehyde (CAS No. 89116-22-3) is a cyclic aliphatic aldehyde with the molecular formula C₁₀H₁₆O. Its IUPAC name reflects its structural features: a cyclohexane ring substituted with a methyl group, a methylene group, and an acetaldehyde moiety. This compound is also known by synonyms such as 1(z)-p-menthene-9-al and alpha-methyl-4-methylencyclohexanacetaldehyd .

The molecule’s core structure comprises a cyclohexane ring with a methyl group (-CH₃) at the alpha position and a methylene group (=CH₂) at the 4-position. The acetaldehyde functional group (-CH₂CHO) contributes to its reactivity, particularly in oxidation and condensation reactions. Due to its structural complexity, it finds niche applications in fragrance synthesis and specialty organic intermediates, though specific industrial uses require further research .

Properties

CAS No. |

89116-22-3 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-(4-methylidenecyclohexyl)propanal |

InChI |

InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h7,9-10H,1,3-6H2,2H3 |

InChI Key |

JNRATHVXQNNAQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1CCC(=C)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-4-methylenecyclohexaneacetaldehyde typically involves the reaction of cyclohexanone with formaldehyde and a methylating agent under controlled conditions. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts and solvents are employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Alpha-Methyl-4-methylenecyclohexaneacetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products using suitable reducing agents.

Substitution: Various substitution reactions can occur at the methylene or methyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.

Reduction: Alcohols or other reduced products.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Alpha-Methyl-4-methylenecyclohexaneacetaldehyde has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of alpha-Methyl-4-methylenecyclohexaneacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The compound’s structure allows it to participate in a range of chemical reactions, influencing its activity and interactions.

Comparison with Similar Compounds

alpha-Methyl-4-methylenecyclohexaneacetaldehyde (C₁₀H₁₆O)

- Functional Groups : Aldehyde (-CHO), methyl (-CH₃), and methylene (=CH₂).

- Key Features : The cyclohexane backbone is modified with both alkyl and unsaturated groups, enhancing steric effects while retaining aldehyde reactivity.

2,6-Dibenzylidenecyclohexanone (C₂₀H₁₈O; CAS 897-78-9)

- Functional Groups : Ketone (C=O) and two benzylidene (-CH=C₆H₅) substituents.

- Key Features: The cyclohexanone core is conjugated with aromatic benzylidene groups, imparting rigidity and UV-absorbing properties. This compound is used in photostabilizers and polymer additives .

Physicochemical and Reactivity Comparison

Research Findings and Gaps

- Reactivity : The aldehyde group in the target compound facilitates Schiff base formation, a property exploited in pharmaceutical synthesis. However, its methylene group may lead to polymerization under acidic conditions, requiring stabilization .

- Comparative Stability: Unlike 2,6-dibenzylidenecyclohexanone, which benefits from aromatic stabilization, the target compound’s aldehyde group necessitates inert storage conditions to prevent degradation .

Biological Activity

Alpha-Methyl-4-methylenecyclohexaneacetaldehyde (CAS Number: 89116-22-3) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula is , and it features both aldehyde and cycloalkene functionalities that may play a role in its biological effects.

Toxicological Studies

Recent studies have investigated the toxicity and biological effects of this compound. A significant focus has been placed on its cytotoxicity and potential genotoxicity:

- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cell lines, including human lung epithelial cells (A549). The IC50 values indicate the concentration at which 50% of the cells are inhibited, suggesting a dose-dependent relationship in toxicity .

The mechanism of action for this compound appears to involve oxidative stress pathways. Studies have indicated that exposure to this compound can lead to increased levels of reactive oxygen species (ROS), which may contribute to cellular damage and apoptosis .

Genotoxicity

Research has highlighted the potential genotoxic effects of this compound. It has been shown to induce DNA damage in human cells, raising concerns regarding its long-term carcinogenic potential. The genotoxicity assessment utilized various biomarkers related to DNA damage, further emphasizing the need for chronic exposure studies .

Environmental Impact

The environmental persistence of this compound has also been evaluated in ecological toxicity studies. Its potential effects on aquatic organisms and terrestrial plants are under investigation, with preliminary findings indicating possible bioaccumulation and toxicity risks in sensitive species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.